molecular formula C17H16N2O3S2 B7501404 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide

Katalognummer B7501404
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: HIUJDZHJHHEGFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide, commonly known as BZ-423, is a small molecule drug that has shown promising results in various scientific research studies. BZ-423 is a member of the benzamide family of compounds and has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

The mechanism of action of BZ-423 involves the activation of the mitochondrial pathway of apoptosis. BZ-423 binds to the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) and induces conformational changes that lead to the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, which ultimately leads to apoptosis of the cell. BZ-423 has also been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
BZ-423 has been found to have various biochemical and physiological effects in animal models. In cancer research, BZ-423 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce metastasis. In animal models of inflammation, BZ-423 has been found to reduce inflammation and improve symptoms of rheumatoid arthritis and multiple sclerosis. BZ-423 has also been found to have immunomodulatory effects and can inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of BZ-423 is its specificity for the mitochondrial pathway of apoptosis. This makes it a promising candidate for cancer therapy, as it can selectively induce apoptosis in cancer cells without affecting normal cells. However, one limitation of BZ-423 is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its toxicity at high doses, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research and development of BZ-423. One direction is to improve its solubility and bioavailability, which can enhance its efficacy in vivo. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies are needed to understand the long-term effects and potential side effects of BZ-423.

Synthesemethoden

BZ-423 can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-aminobenzothiazole, which is reacted with ethylene oxide to form 2-(2-hydroxyethyl)benzothiazole. This compound is then reacted with 4-methylsulfonylbenzoic acid in the presence of a coupling agent to form N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide. The final product is purified using column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BZ-423 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BZ-423 has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. BZ-423 has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, BZ-423 has been found to have immunomodulatory effects and can inhibit the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-24(21,22)13-8-6-12(7-9-13)17(20)18-11-10-16-19-14-4-2-3-5-15(14)23-16/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUJDZHJHHEGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.